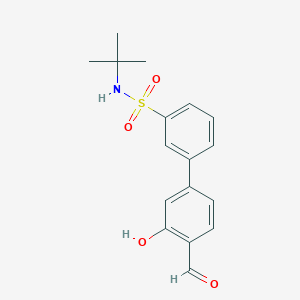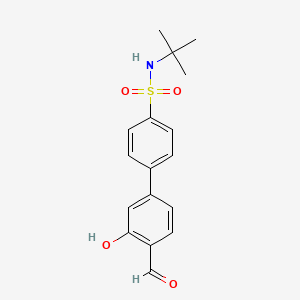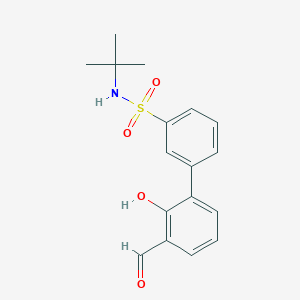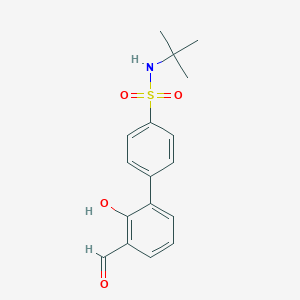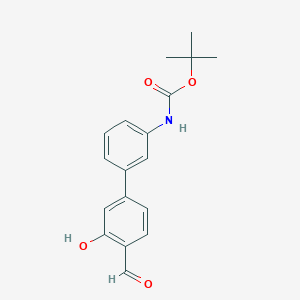
5-(3-BOC-Aminophenyl)-2-formylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-tert-Butoxycarbonylaminophenyl)-2-formylphenol is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. The compound features a formyl group and a tert-butoxycarbonyl-protected amine, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-tert-Butoxycarbonylaminophenyl)-2-formylphenol typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo various substitution reactions, including etherification and esterification.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base for etherification.
Major Products
Oxidation: 5-(3-tert-Butoxycarbonylaminophenyl)-2-carboxyphenol.
Reduction: 5-(3-tert-Butoxycarbonylaminophenyl)-2-hydroxyphenol.
Substitution: Various ethers and esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-(3-tert-Butoxycarbonylaminophenyl)-2-formylphenol is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound’s mechanism of action is largely dependent on its functional groups:
Formyl Group: Can participate in nucleophilic addition reactions, making it a key intermediate in various synthetic pathways.
tert-Butoxycarbonyl-Protected Amine: Provides stability to the amino group, allowing for selective deprotection under acidic conditions to reveal the free amine for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-tert-Butoxycarbonylaminophenyl)-3-fluorophenol: Similar structure but with a fluorine substituent.
5-(3-tert-Butoxycarbonylaminophenyl)-3-trifluoromethylphenol: Contains a trifluoromethyl group instead of a formyl group.
Uniqueness
5-(3-tert-Butoxycarbonylaminophenyl)-2-formylphenol is unique due to the presence of both a formyl group and a tert-butoxycarbonyl-protected amine, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl N-[3-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-12(9-15)13-7-8-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKYOKNVGYFWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6379136.png)
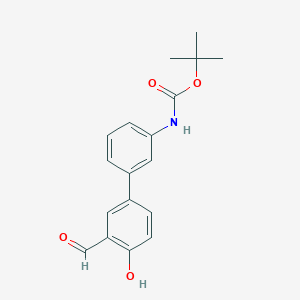
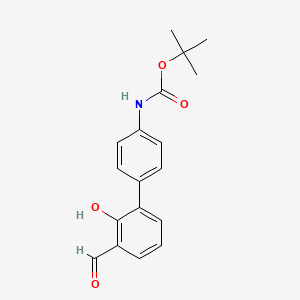
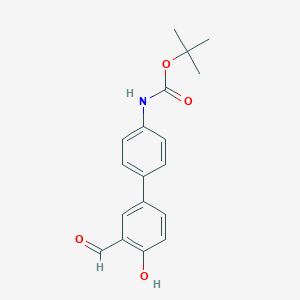
![4-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6379168.png)
![3-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6379179.png)
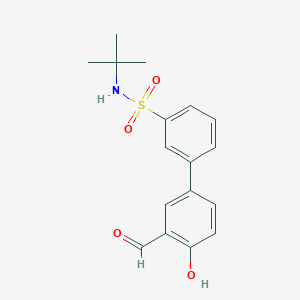
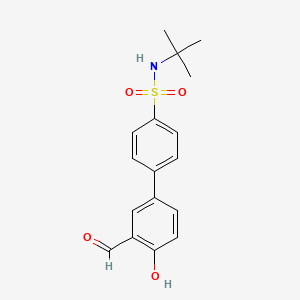
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6379211.png)
